1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea
Description
Strategic Importance of Urea-Containing Scaffolds in Chemical Biology and Medicinal Chemistry
The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its prevalence in numerous clinically approved drugs underscores its strategic importance. mdpi.com The ability of the urea moiety to act as both a hydrogen bond donor and acceptor allows it to form stable, multipoint interactions with biological targets such as proteins and enzymes. nih.govnih.gov This capacity for robust molecular recognition is a key determinant of a drug's potency and selectivity. mdpi.com
In medicinal chemistry, the incorporation of a urea scaffold is a widely employed strategy to modulate the physicochemical properties of a compound, including its solubility, permeability, and metabolic stability. uea.ac.uk By strategically modifying the substituents on the nitrogen atoms, chemists can fine-tune the molecule's properties to optimize its pharmacokinetic and pharmacodynamic profile. This has led to the development of a broad spectrum of therapeutic agents, including anticancer, antimicrobial, and enzyme-inhibiting drugs. mdpi.comuea.ac.uk For instance, many aromatic urea derivatives have demonstrated significant anticancer activity by targeting key proteins involved in tumor development, such as receptor tyrosine kinases and Raf kinases. mdpi.com
The synthesis of N,N'-disubstituted ureas is typically achieved through several established chemical routes. A traditional and common method involves the reaction of an amine with an isocyanate. nih.gov Safer alternatives to hazardous reagents like phosgene (B1210022) have also been developed, utilizing reagents such as N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the urea linkage. nih.gov The versatility in synthetic approaches further enhances the appeal of this scaffold in drug discovery programs. nih.gov
Overview of Academic Research Perspectives on 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea
While the broader class of N,N'-disubstituted ureas has been extensively studied, academic research specifically focused on this compound is limited. However, by examining research on structurally related compounds, we can infer potential areas of interest and likely synthetic methodologies.
Synthesis: The synthesis of this compound would most likely proceed via the reaction of 4-chlorophenyl isocyanate with 3-amino-1-propanol. This is supported by a patent describing the synthesis of structurally similar compounds, such as 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea and 1-(3,5-dichlorophenyl)-3-(3-hydroxypropyl)urea, which were prepared by reacting the corresponding dichlorophenyl isocyanate with 3-amino-1-propanol in an inert solvent. nih.gov
Potential Biological Activity: Research on related chlorophenyl-urea derivatives suggests several potential biological activities for this compound. Studies have shown that N,N'-disubstituted ureas possessing a chlorophenyl moiety exhibit a range of biological effects, including antimicrobial and anticancer activities. For example, a series of new urea derivatives containing aryl moieties, including those with chloro-substituents, were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. mdpi.com Another study investigated the cytotoxic activity of 1,3-disubstituted thiourea (B124793) derivatives, with 4-chlorophenylthiourea derivatives showing inhibitory effects on the growth of metastatic colon cancer cells. nih.gov
Furthermore, the presence of the hydroxyl group in the propyl chain could influence the compound's solubility and potential to form additional hydrogen bonds with biological targets, potentially enhancing its activity or altering its selectivity. The investigation of a series of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors revealed that the introduction of a carbon chain could significantly improve their activity. nih.gov
Below are the key chemical properties of this compound based on available data.
| Property | Value | Source |
| Molecular Formula | C10H13ClN2O2 | Sigma-Aldrich |
| Molecular Weight | 228.68 g/mol | Sigma-Aldrich |
| CAS Number | 87934-68-7 | Sigma-Aldrich |
While direct and detailed research findings on this compound are not abundant in the public domain, the established importance of the N,N'-disubstituted urea scaffold and the known biological activities of its analogues suggest that this compound could be a subject of interest in medicinal chemistry research. Further investigation is warranted to fully elucidate its synthetic pathways and biological profile.
Structure
3D Structure
Properties
CAS No. |
87934-68-7 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-2-4-9(5-3-8)13-10(15)12-6-1-7-14/h2-5,14H,1,6-7H2,(H2,12,13,15) |
InChI Key |
UGIFQFDGIBLLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCO)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Disubstituted Ureas
Chemo- and Regioselective Synthesis of 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea Precursors
The chemo- and regioselective synthesis of precursors for this compound is crucial for achieving high yields and purity of the final product. The primary method for the formation of the urea (B33335) linkage in such compounds is the condensation reaction between an isocyanate and an amine.
The formation of a urea linkage through the reaction of an isocyanate with an amine is a fundamental and widely utilized transformation in organic chemistry. researchgate.netresearchgate.net This reaction is characterized by the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. The process is typically rapid and exothermic, leading to the formation of a stable urea bond. researchgate.net
For the synthesis of this compound, this would involve the reaction of 4-chlorophenyl isocyanate with 3-amino-1-propanol. The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer, resulting in the formation of the final disubstituted urea product. The reaction is generally highly chemoselective, with the amine group reacting preferentially over the hydroxyl group of the 3-amino-1-propanol under standard conditions.
The optimization of reaction conditions is a critical step in maximizing the yield and purity of N,N'-disubstituted ureas. Key parameters that are often varied include the choice of solvent, reaction temperature, and the use of catalysts.
For the synthesis of related N,N'-disubstituted ureas, a variety of solvents have been explored, including water, acetonitrile (B52724), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), methanol (B129727), and ethanol. researchgate.net In one study, carrying out the reaction at reflux temperature significantly improved the product yield compared to room temperature. researchgate.net For instance, when the reaction was conducted in ethanol at reflux, the yield was 82%, whereas at room temperature, only a trace amount of the product was obtained. researchgate.net
The table below illustrates the effect of different solvents on the yield of a representative multi-component reaction for the synthesis of a complex imidazole derivative, highlighting the importance of solvent selection in optimizing reaction outcomes.
Table 1: Effect of Solvent on Product Yield in a Representative Multi-Component Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Water | Room Temperature | Trace |
| 2 | Acetonitrile | Room Temperature | Trace |
| 3 | DMF | Room Temperature | Trace |
| 4 | THF | Room Temperature | Trace |
| 5 | Methanol | Room Temperature | Trace |
| 6 | Ethanol | Room Temperature | Trace |
| 7 | Water | Reflux | 10 |
| 8 | Acetonitrile | Reflux | 13 |
| 9 | DMF | Reflux | 30 |
| 10 | THF | Reflux | 15 |
| 11 | Methanol | Reflux | 25 |
| 12 | Ethanol | Reflux | 82 |
Data adapted from a study on the synthesis of a 1,2,4,5-tetrasubstituted imidazole derivative. researchgate.net
Innovations in Synthetic Strategies for Analogues and Derivatives with Related Functional Groups
Recent advancements in synthetic organic chemistry have led to the development of innovative strategies for the synthesis of N,N'-disubstituted ureas and their analogues. These methods often focus on improving reaction efficiency, reducing the number of synthetic steps, and minimizing waste.
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis. mdpi.com These reactions allow for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. mdpi.com Several MCRs have been developed for the synthesis of urea derivatives. researchgate.net
A practical one-pot synthesis of ureas involves the in situ generation of an isocyanate from a Boc-protected amine using 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then reacts with another amine to form the urea. acs.org This method has been successfully applied to a variety of amines, leading to high yields of the desired urea products. acs.org Another approach involves the synthesis of 1,3,5-thiadiazinan-4-(thi)ones through a multicomponent condensation of urea (or thiourea), formaldehyde, and hydrogen sulfide. researchgate.net
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. unito.it The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. unito.it
Several studies have reported the successful application of microwave irradiation in the synthesis of N,N'-disubstituted ureas. researchgate.net For instance, a fast and efficient protocol for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines has been developed using microwave irradiation. beilstein-journals.org This one-pot, two-step process involves the formation of an isocyanate intermediate through a Staudinger–aza-Wittig reaction, which then reacts with an amine to yield the urea derivative. beilstein-journals.org The use of microwave irradiation at 50°C under 14.5 bar of CO2 pressure significantly reduced the reaction time to 1.5 hours. beilstein-journals.org Another study demonstrated the synthesis of monosubstituted ureas from amines and potassium cyanate in water under microwave irradiation at 120°C, with reaction times as short as 15 minutes. chemistryviews.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Urea Derivative
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 50 | 2 hours | Not specified |
| Microwave Irradiation | 50 | 1.5 hours | High |
Data based on a one-pot, two-step synthesis of N,N'-disubstituted ureas. beilstein-journals.org
Sustainable Synthesis Approaches for Urea Compounds
In recent years, there has been a growing emphasis on the development of sustainable or "green" synthetic methodologies in chemistry. For urea synthesis, this involves exploring alternatives to traditional methods that often rely on hazardous reagents and energy-intensive processes.
One area of focus is the use of carbon dioxide (CO2), an abundant and renewable C1 building block, for urea synthesis. organic-chemistry.org A metal-free method for the synthesis of urea derivatives from CO2 at atmospheric pressure and room temperature has been reported. organic-chemistry.org Another sustainable approach involves the "on-water" reaction of isocyanates with amines, which avoids the use of toxic volatile organic compounds (VOCs) and allows for simple product isolation and recycling of the water effluent. organic-chemistry.org
The concept of "green urea" production is also being explored, which aims to synthesize urea from green ammonia and captured CO2. rsc.orgureaknowhow.com This approach has the potential to significantly reduce the carbon footprint associated with conventional urea production. rsc.org Furthermore, the electrocatalytic synthesis of urea from nitrate and CO2 under ambient conditions using novel nanocatalysts represents a promising sustainable pathway. springernature.com This method could potentially utilize nitrate found in wastewater as a nitrogen source. springernature.com
Structure Activity Relationship Sar and Structural Modification Paradigms
Investigation of Substituent Effects on the N-Aryl Moiety, Specifically the 4-Chlorophenyl Group
The 4-chlorophenyl group is a common feature in bioactive molecules. Its influence on the parent molecule's activity is a result of a delicate balance between its halogen-specific interactions, electronic nature, and steric profile.
Halogenation Patterns and Their Influence on Molecular Interactions
Halogenation of aromatic rings is a widely used strategy in medicinal chemistry to modulate intermolecular interactions that are critical for biological activity. wikipedia.org The presence of a halogen, such as chlorine, on the phenyl ring of a urea (B33335) derivative can significantly alter its electronic properties and potential for non-covalent interactions. wikipedia.org In the case of 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea, the chlorine atom at the para-position plays a key role.
The nature and position of halogen substituents can affect the biodegradability and persistence of compounds, with halogens generally conferring persistence under aerobic conditions. wikipedia.org The size and high electronegativity of halogens can also induce conformational distortions in the molecule's core structure. acs.org The interaction strength of halogenated compounds often increases with the size of the halogen, from fluorine to iodine, which can impact binding modes within protein pockets. wikipedia.org For instance, the substitution pattern on the phenyl ring can influence potency, as seen in various urea-based inhibitors where the position and type of halogen determine the level of biological activity. acs.orgacs.org The prevalence of the para-chlorophenyl moiety in drug discovery has been linked to its ability to enhance hydrophobicity, which can lead to improved potency.
Table 1: Illustrative Impact of Phenyl Ring Substitutions on Urea Derivative Potency This table provides examples from related urea-based compounds to illustrate how different substituents on the N-aryl moiety can affect biological potency.
| Base Scaffold | R1 (ortho-position) | R2 (ortho-position) | Relative Potency/Activity |
| Aryl Imidazolyl Urea | Cl | H | Potent |
| Aryl Imidazolyl Urea | OH | H | Potent (Comparable to Cl) |
| Benzimidazolyl Urea | H | H | Baseline Potency |
| Benzimidazolyl Urea | Cl | H | More Potent |
| Benzimidazolyl Urea | Br | H | More Potent |
Data is illustrative, compiled from studies on related but distinct urea scaffolds to show general SAR principles. acs.orgacs.org
Electronic and Steric Contributions of Aromatic Substituents
Electronic Effects: The chlorine atom exerts a dual electronic influence. It is an electron-withdrawing group through the sigma (σ) bond due to its high electronegativity (an inductive effect). omicsonline.org Simultaneously, its lone pair electrons can be donated back into the aromatic π-system (a resonance effect). For halogens, the inductive effect typically outweighs the resonance effect, making the 4-chlorophenyl group a deactivating group in electrophilic aromatic substitution, which in turn influences the electronic environment of the entire molecule. nih.gov This electronic modulation affects the hydrogen-bonding capability of the urea's N-H group and potential π-π interactions of the ring itself. nih.gov
Steric Effects: Steric hindrance plays a crucial role in how a molecule fits into a biological target. mdpi.com Placing the chloro substituent at the para (4-position) of the phenyl ring minimizes steric clashes with the binding site of a target protein when compared to substitution at the ortho (2-position). itmedicalteam.pl Bulky groups at the ortho-position can hinder the optimal orientation required for binding, whereas the para-position is generally more permissive, allowing the aryl group to penetrate deeper into hydrophobic pockets. mdpi.comitmedicalteam.pl
Elucidation of the Role of the N-Alkyl Hydroxypropyl Chain in Biological Recognition
Conformational Analysis and Flexibility of the Hydroxypropyl Linker
The three-carbon propyl chain provides significant conformational flexibility. While the C(sp²)-N bonds of the urea core have restricted rotation due to resonance, the C(sp³)-N and C-C single bonds of the propyl linker can rotate freely. nih.gov This flexibility allows the chain to adopt numerous conformations, enabling the terminal hydroxyl group to find and bind to a hydrogen-bonding partner within a receptor site. preprints.orgnih.gov
Table 2: Conceptual Conformational States of N-Alkyl-N'-Aryl Ureas
| Conformation (around urea N-C bonds) | Description | Stabilizing Factors |
| trans-trans | The substituents on both nitrogen atoms are on opposite sides of the C=O bond. Generally the most stable state. | Planarity, allows for intermolecular H-bonding networks (e.g., in crystals). |
| cis-trans | One substituent is on the same side as the C=O bond, the other is on the opposite side. | Can be stabilized by an intramolecular hydrogen bond between a urea N-H and a suitable acceptor on the alkyl or aryl chain (e.g., the terminal -OH). researchgate.net |
| cis-cis | Both substituents are on the same side of the C=O bond. Generally the least stable state. | Steric hindrance makes this conformation unfavorable unless promoted by specific structural constraints (e.g., N,N'-dimethylation). nih.gov |
Importance of the Terminal Hydroxyl Group for Biological Activity
The terminal hydroxyl (-OH) group is a pivotal feature for biological activity. As both a hydrogen bond donor and acceptor, it can form strong, directional interactions with amino acid residues in a protein's active site, such as aspartate, glutamate (B1630785), or serine, thereby anchoring the molecule and contributing significantly to binding affinity. preprints.orgdrugdesign.org
The introduction of a hydroxyl group increases the molecule's polarity. This can be advantageous for improving metabolic stability by blocking sites that are susceptible to metabolic oxidation by enzymes like Cytochrome P450. acs.orgnih.gov However, this modification can sometimes lead to a decrease in potency if the hydroxyl group is positioned in a hydrophobic pocket of the target protein. acs.org Therefore, the ultimate effect of hydroxy functionalization—be it retention, attenuation, or loss of activity—depends heavily on the specific topology of the binding site. nih.gov The hydroxyl group is also less nucleophilic than other common functional groups like amines, making it a relatively stable feature unless targeted by specific enzymatic reactions. nih.gov
Modulation of the Urea Core for Enhanced Molecular Recognition
The urea functionality is central to the chemical architecture and biological activity of numerous therapeutic agents. nih.gov It serves as a structurally rigid and planar scaffold that correctly orients the two side chains (the N-aryl and N-alkyl groups) for optimal interaction with a biological target. nih.gov
The primary role of the urea core is its exceptional hydrogen bonding capability. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. nih.gov This dual nature allows the urea moiety to form multiple, highly directional hydrogen bonds with protein backbones or amino acid side chains, a feature critical for high-affinity molecular recognition. nih.govmdpi.com For example, in many kinase inhibitors, the urea core forms a bidentate hydrogen bond with a conserved glutamate residue in the enzyme's hinge region. nih.gov
The properties of the urea core can be fine-tuned through structural modification. For instance, replacing the urea with a thiourea (B124793) (C=S instead of C=O) alters the hydrogen bonding capacity and electronic properties, which can lead to significant changes in biological activity. itmedicalteam.pl Similarly, methylation of one or both of the urea nitrogens can disrupt the planarity and hydrogen-donating ability, which can be used to probe the importance of these interactions and to modulate physicochemical properties like solubility. nih.gov
Table 3: Effects of Modulating the Urea Core in Bioactive Molecules
| Modification | Structural/Functional Change | Potential Biological Outcome |
| Replacement with Thiourea | C=O replaced with C=S. Alters H-bond acceptor strength and geometry. | Activity can be enhanced, reduced, or completely lost depending on the target. mdpi.com |
| N-Methylation | Addition of a methyl group to one or both urea nitrogens. | Prevents H-bond donation from that nitrogen; can induce a conformational shift from trans to cis. nih.gov |
| Incorporation into a Heterocycle | The urea nitrogen is part of a heterocyclic ring (e.g., ureido-pyrimidinone). | Can create additional H-bonding sites and lock the conformation, leading to exceptionally high association constants. mdpi.com |
Isosteric Replacements of the Urea Oxygen (e.g., Thiourea Analogues)
Isosteric replacement is a common strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical and electronic properties. The replacement of the urea oxygen with a sulfur atom to form a thiourea is a classic example of isosterism. This substitution can significantly alter the molecule's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability.
The urea moiety is a critical pharmacophore in many biologically active compounds, primarily due to its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). When the oxygen is replaced by sulfur, as in 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)thiourea, the fundamental hydrogen bonding pattern is retained, but the nature of these interactions is modified. The sulfur atom is a poorer hydrogen bond acceptor than oxygen due to its lower electronegativity and more diffuse electron density. However, the N-H protons of a thiourea are generally more acidic than those of a urea, making them stronger hydrogen bond donors.
This alteration in hydrogen bonding potential can have a profound impact on the compound's interaction with its biological target. For instance, if the primary binding interaction involves the carbonyl oxygen acting as a hydrogen bond acceptor, switching to a thiourea might decrease binding affinity. Conversely, if the N-H groups are the dominant hydrogen bond donors, the thiourea analogue could exhibit enhanced potency.
The biological activity of thiourea derivatives is broad and well-documented, with examples of anticancer, antiviral, and antifungal agents. mdpi.com The substitution of urea with thiourea has, in some classes of compounds, led to a significant increase in biological activity. For example, in a series of K-Ras protein inhibitors, the thiourea derivative was found to be significantly more potent than its urea counterpart. This highlights the potential for the thiourea analogue of this compound to exhibit a distinct and possibly enhanced pharmacological profile.
A hypothetical comparison of the inhibitory activity between this compound and its thiourea analogue against a specific kinase target might yield data as presented in the interactive table below. Such data would be crucial in determining the viability of this isosteric replacement strategy.
Mechanistic Probing of Biological Interactions and Target Engagement
Cellular and Molecular Basis of Urea (B33335) Derivative Action
The biological effects of urea derivatives are rooted in their ability to interact with and modulate the function of critical cellular proteins, including enzymes and receptors. The nature of these interactions, from competitive inhibition to allosteric modulation, defines the compound's pharmacological profile.
Urea-containing molecules are well-documented as potent enzyme inhibitors, a characteristic that is central to their therapeutic potential. selleckchem.com The urea functional group is a key pharmacophore that can mimic substrate components and interact with active site residues. bioassaysys.com
Kinases: A substantial body of research highlights bis-aryl ureas as inhibitors of various protein kinases, which are crucial regulators of cellular signaling. aacrjournals.org The urea moiety often acts as a hinge-binder, forming hydrogen bonds with the protein backbone in the ATP-binding pocket. A prominent example is the Akt inhibitor, Capivasertib (AZD5363) , which incorporates a (1S)-1-(4-chlorophenyl)-3-hydroxypropyl fragment, a structure closely related to the subject compound. astrazeneca.com AZD5363 is a potent, ATP-competitive inhibitor of all three Akt isoforms. aacrjournals.orgastrazeneca.com Its selectivity has been profiled across a wide panel of kinases, demonstrating significant activity against members of the AGC kinase family, including P70S6K and PKA, with lower potency against ROCK1 and ROCK2. aacrjournals.org The kinetics of such inhibitors are often characterized by their half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. The conversion of IC₅₀ to the inhibition constant (Kᵢ) allows for a more direct comparison of inhibitor potency. youtube.comnih.gov
Table 1: Kinase Inhibition Profile of the Structurally Related Compound AZD5363
| Target Kinase | Inhibition Value (IC₅₀) | Reference |
|---|---|---|
| Akt1 | 3 nM | selleckchem.com |
| Akt2 | 8 nM | selleckchem.com |
| Akt3 | 8 nM | selleckchem.com |
| P70S6K | Similar potency to Akt isoforms | aacrjournals.org |
| PKA | Similar potency to Akt isoforms | aacrjournals.org |
| ROCK1 / ROCK2 | Lower potency than Akt isoforms | aacrjournals.org |
Fatty Acid Amide Hydrolase (FAAH): The urea functionality can also serve as a reactive moiety for the irreversible inhibition of certain enzymes. Studies have shown that some urea-containing derivatives can covalently inhibit FAAH, an enzyme that degrades endocannabinoid signaling lipids. selleckchem.com The mechanism involves the urea group interacting with the enzyme's catalytic serine residues (Ser241-Ser217-Lys142 triad), leading to carbamoylation and inactivation of the enzyme. selleckchem.comnih.gov While linear ureas are often inactive, cyclic piperidine/piperazine aryl ureas have been identified as potent irreversible FAAH inhibitors. nih.gov This mode of action suggests that the specific conformation adopted by the urea scaffold within the active site is critical for its reactivity.
Nitric Oxide Synthase (NOS) Isoforms: Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms (nNOS, eNOS, and iNOS). ugr.es Overproduction of NO by iNOS is implicated in inflammatory conditions, making selective iNOS inhibition a therapeutic goal. ugr.esresearchgate.net While direct evidence for 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea is lacking, research has shown that hydroxyurea can act as a NO donor and stimulate NOS activity. mdpi.com Furthermore, urea itself has been found to produce a dose-dependent, reversible inhibition of inducible NO production in macrophage cell lines via a post-transcriptional mechanism. nih.gov This indicates that the urea scaffold can interfere with the NOS system, although the specific effects of aryl-substituted ureas like the compound require further investigation.
Beyond direct enzyme inhibition, urea derivatives can act as ligands for various receptors, including G-protein coupled receptors (GPCRs). nih.gov They can function as direct agonists or antagonists, or as allosteric modulators that bind to a site distinct from the primary ligand binding site to alter receptor function. nih.gov
Research into 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which share the core 4-chlorophenylurea (B1664162) structure, has identified them as negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB₁) receptor. nih.gov These compounds were developed as hybrids of known CB₁ allosteric modulators and were found to bind within the same allosteric pocket on the receptor. nih.gov This demonstrates that the 4-chlorophenylurea scaffold can serve as a basis for developing molecules that fine-tune receptor activity rather than simply turning it on or off.
Furthermore, database screening has identified binding affinity for other urea derivatives. For instance, 1-(4-chlorophenyl)-3-(4-cyanophenyl)urea has shown activity at the Sphingosine 1-phosphate receptor 1. bindingdb.org This suggests that the 4-chlorophenylurea structure has the potential to interact with a range of receptor targets.
Table 2: Receptor Binding Activity of Related Phenylurea Compounds
| Compound | Target Receptor | Activity / Affinity | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-1-(phenethyl)urea analogs | Cannabinoid Type-1 (CB₁) Receptor | Negative Allosteric Modulator (NAM) | nih.gov |
| 1-(4-chlorophenyl)-3-(4-cyanophenyl)urea | Sphingosine 1-phosphate receptor 1 | EC₅₀: 7.91 µM | bindingdb.org |
When a compound like this compound inhibits an upstream kinase, it predictably perturbs the downstream signaling cascade. The inhibition of the PI3K/Akt/mTOR pathway is a well-established mechanism for many anticancer agents, including urea derivatives. researchgate.net
Studies on the closely related Akt inhibitor AZD5363 provide a clear example of this. Treatment of cancer cell lines with AZD5363 leads to a potent inhibition of the phosphorylation of downstream Akt substrates, such as PRAS40, GSK3β, and S6 ribosomal protein. aacrjournals.orgastrazeneca.com This blockade of signal transduction effectively halts the pro-growth and pro-survival signals that are constitutively active in many cancers, leading to an inhibition of cell proliferation. aacrjournals.org Conversely, this inhibition can also trigger feedback mechanisms, as observed by an increase in the phosphorylation of Akt itself at Ser473 and Thr308 upon treatment with AZD5363. aacrjournals.org
Functional Assay Development and Application in Biological Systems
To discover and characterize the biological activity of compounds like this compound, a suite of functional assays is employed. These range from large-scale screening campaigns to detailed real-time analyses in living cells.
High-throughput screening (HTS) is essential for identifying initial hit compounds from large chemical libraries. nih.gov For kinase inhibitors, HTS assays are often designed to detect the product of the kinase reaction, adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Enzyme-coupled fluorescence or luminescence (e.g., ADP-Glo) assays are widely used for this purpose due to their sensitivity and scalability. nih.gov
For compounds targeting specific pathways, cell-based HTS assays are invaluable. These can include:
Proliferation Assays: Measuring the ability of a compound to inhibit the growth of cancer cell lines over several days. The GI₅₀ (concentration for 50% growth inhibition) is a common metric derived from these screens. aacrjournals.org
Reporter Gene Assays: Using engineered cell lines where the expression of a reporter protein (like luciferase) is under the control of a transcription factor that is regulated by the signaling pathway of interest.
High-Content Screening: Employing automated microscopy and image analysis to quantify cellular phenotypes, such as the nuclear translocation of a transcription factor (e.g., FOXO3a downstream of Akt) or apoptosis markers. aacrjournals.org
To understand the dynamics of target engagement and pathway modulation in living cells, real-time analysis methods are crucial. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology used for this purpose. nih.gov BRET assays can monitor protein-protein interactions, such as receptor dimerization or the recruitment of signaling proteins to an activated receptor complex, in real-time. nih.govnih.gov
For kinase signaling, BRET-based biosensors can be designed to detect conformational changes upon kinase activation or to monitor the interaction between a kinase and its substrate or a downstream effector protein. nih.gov For example, distinct SH2-specific effector biosensors can monitor the spatiotemporal activation of pathways downstream of receptor tyrosine kinases (RTKs). nih.gov These assays allow for the kinetic analysis of inhibitor effects, differentiating the impact in various cellular compartments and providing a deeper understanding of the compound's mechanism of action beyond simple endpoint measurements. nih.gov
Computational Chemistry and in Silico Approaches in Urea Research
Molecular Dynamics Simulations and Conformational Landscape Mapping
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics. For a flexible molecule like 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea, MD simulations can map its conformational landscape, revealing the range of shapes it can adopt in different environments, such as in aqueous solution or when approaching a biological target.
The accuracy of MD simulations is highly dependent on the quality of the force field, which defines the potential energy of the system. nih.gov Several general force fields, such as GAFF (General AMBER Force Field) and OPLS (Optimized Potentials for Liquid Simulations), have been developed and assessed for their ability to model urea (B33335) and its derivatives. nih.govacs.org Studies have shown that the conformational preferences of ureas can be significantly influenced by their environment; for instance, ab initio calculations have confirmed that while urea is planar in its crystalline state, it adopts a non-planar structure in the gas phase. nih.gov This environmental dependence underscores the importance of MD simulations in solution to understand a molecule's behavior under physiological conditions.
Recent research on N-alkyl-N'-aryl ureas has employed advanced techniques like Well-Tempered Metadynamics, combined with Density Functional Theory (DFT), to explore their conformational free-energy landscapes. nih.gov Such studies reveal that methylation patterns and the potential for internal hydrogen bonds can significantly influence which conformations are most stable. nih.gov For this compound, MD simulations would elucidate the flexibility of the 3-hydroxypropyl chain and the rotational freedom around the urea linkage, identifying low-energy, populated conformations that are likely relevant for biological activity.
Table 1: Comparison of Common Force Fields Used in Urea Simulations This table is interactive. Use the search bar to filter by force field name or features.
| Force Field | Primary Application | Key Features for Urea Simulation | Reference(s) |
|---|---|---|---|
| GAFF | Small organic molecules | Compatible with AMBER force fields for biomolecules; widely used in recent urea crystallization and dissolution studies. | nih.govacs.org |
| OPLS | Liquids and aqueous solutions | Originally developed for intermolecular parameters; various versions exist, some optimized specifically for urea in solution. | nih.govacs.org |
| CHARMM | Proteins, nucleic acids, lipids | Can be applied to small molecules; intramolecular parameters have been combined with OPLS intermolecular parameters for urea simulations. | nih.govacs.org |
| GROMOS | Biomolecular systems | Has been used in combination with OPLS for simulating urea solutions. | nih.govacs.org |
Ligand-Target Docking and Binding Affinity Predictions
Molecular docking is an in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential mechanism of action of compounds like this compound. The process involves placing the ligand in various positions and orientations within the target's binding site and scoring each pose based on a scoring function that estimates the binding affinity.
Urea derivatives are known to act on a wide range of biological targets. Docking studies have been instrumental in elucidating their binding modes. For example, diaryl urea compounds have been docked into the ATP-binding site of kinases like VEGFR-2 and FGFR1. nih.govnih.gov These studies often reveal key hydrogen bonding interactions between the urea moiety and specific amino acid residues in the protein's hinge region or backbone. nih.govnih.gov The two NH groups of the urea typically act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.govnih.gov
For this compound, a docking study would involve:
Identifying a potential protein target.
Generating a 3D conformation of the ligand.
Using a docking algorithm (e.g., AutoDock Vina) to predict its binding pose within the protein's active site. biorxiv.org
Analyzing the resulting poses to identify key interactions, such as hydrogen bonds formed by the urea NH and OH groups, and hydrophobic interactions involving the chlorophenyl ring.
The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the ligand's potency, which can be used to rank it against other potential inhibitors. biorxiv.org
Table 2: Examples of Urea Derivatives and Their Studied Protein Targets via Docking This table is interactive. Use the search bar to filter by compound class or target.
| Compound/Class | Protein Target | Key Interactions Observed/Predicted | Reference(s) |
|---|---|---|---|
| Diaryl Urea Derivatives | VEGFR-2 | Hydrogen bonds with Glu885 and Asp1046; hydrophobic interactions with Phe1047, Leu840. | nih.gov |
| Phenylurea Substituted Pyrimidines | PfCDPK1 | Bidentate hydrogen bonds with hinge region residues (e.g., Glu154). | nih.gov |
| Pyrrolizine-Urea Conjugates | CDK-2 | Strong binding and fitting into the active sites of CDK-2/6/9. | nih.govnih.gov |
| Diaryl Urea Derivatives | FGFR1 | Interactions identified through in silico modeling, confirming FGFR1 as a target. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for potency. frontiersin.orgbohrium.com
To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related ureas with measured biological activity (e.g., IC₅₀ values) is required. bohrium.com The process involves:
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. bohrium.comdergipark.org.tr
Feature Selection: Statistical techniques, such as genetic algorithms (GA), are often used to select a small subset of descriptors that are most relevant to the biological activity, avoiding issues with multicollinearity. bohrium.com
Model Building: A regression method, like Multiple Linear Regression (MLR), is used to create an equation linking the selected descriptors to the activity. bohrium.com
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). benthamdirect.combohrium.com
QSAR studies on urea derivatives have identified various descriptors as being important for activity. For instance, in some antimalarial urea series, lipophilicity (logP) was found to be a key driver of potency. nih.gov Other studies have used a combination of physicochemical and topological indices to build predictive models. frontiersin.orgresearchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Studies of Urea Derivatives This table is interactive. Use the search bar to filter by descriptor type or description.
| Descriptor Type | Example Descriptor | Description | Reference(s) |
|---|---|---|---|
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule, influencing its membrane permeability and solubility. | nih.govnih.gov |
| Physicochemical | Molar Refractivity (MR) | Relates to the molecular volume and polarizability of the molecule. | frontiersin.orgdergipark.org.tr |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. | frontiersin.org |
| Topological | Petitjean Shape Indices (PJI) | Describes the degree of anisotropy or shape of a molecule. | researchgate.net |
| Electronic | Dipole Moment (μ) | Measures the overall polarity of the molecule. | frontiersin.orgdergipark.org.tr |
| Quantum-Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | frontiersin.org |
| Constitutional | Molecular Weight (MW) | The mass of the molecule. | frontiersin.org |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. acs.orgresearchgate.net These methods can be applied to this compound to calculate a wide range of properties that are difficult or impossible to measure experimentally.
DFT calculations can determine:
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netntu.edu.iq A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): Generating a 3D map of the electrostatic potential on the molecule's surface. researchgate.netcolab.ws The MEP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor recognition. researchgate.net For ureas, the carbonyl oxygen typically represents a region of high negative potential, making it a prime hydrogen bond acceptor site. destechpub.com
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization. researchgate.net
Resonance Structures: Analyzing the delocalization of electrons within the urea functionality, which contributes to its conformational rigidity and hydrogen bonding capabilities. nih.gov
Studies on related compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one have used DFT to analyze these properties and correlate them with experimental data. researchgate.net Such calculations for this compound would provide fundamental insights into its intrinsic chemical nature.
Table 4: Representative Quantum Chemical Properties Calculated via DFT This table is interactive. Use the search bar to filter by property or significance.
| Property | Description | Significance for this compound | Reference(s) |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (ionization potential). Indicates regions susceptible to electrophilic attack. | frontiersin.orgresearchgate.net |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electron affinity). Indicates regions susceptible to nucleophilic attack. | frontiersin.orgresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | researchgate.netntu.edu.iq |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and the ability to engage in dipole-dipole interactions. | frontiersin.orgdergipark.org.tr |
| Mulliken Charges | Distribution of partial atomic charges | Helps identify atoms with positive or negative charges, predicting sites for electrostatic interactions. | colab.ws |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Visually identifies nucleophilic (negative potential, e.g., carbonyl oxygen) and electrophilic (positive potential, e.g., amide protons) sites. | researchgate.netcolab.ws |
Virtual Screening and De Novo Design Strategies for Novel Urea-Based Scaffolds
Beyond analyzing a single compound, computational chemistry offers strategies for discovering entirely new molecules. Virtual screening and de novo design are two such powerful approaches for expanding on the urea scaffold.
Virtual Screening involves the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net If this compound is found to have interesting activity, a virtual screening campaign could be initiated to find other, potentially more potent or novel, compounds. The workflow typically involves:
Library Preparation: Assembling a large database of compounds (from hundreds of thousands to millions).
Filtering: Applying filters to remove compounds with undesirable properties (e.g., high molecular weight, predicted toxicity, or chemical reactivity). researchgate.net
Docking-Based Screening: Docking all remaining compounds into the target protein's binding site and ranking them based on their predicted binding scores. biorxiv.org
Hit Selection: Selecting the top-scoring compounds for experimental testing.
This approach has been successfully used to identify novel urea-based inhibitors for targets like cyclin-dependent kinases (CDKs). nih.govnih.gov
De Novo Design and Scaffold Hopping: De novo design algorithms build novel molecules from scratch, piece by piece, directly within the constraints of a target's binding site. Scaffold hopping is a related strategy that aims to replace the core structure (scaffold) of a known active compound—like the chlorophenyl urea core—with a functionally equivalent but structurally different scaffold. researchgate.netacs.org This is often done to improve properties like solubility, metabolic stability, or patentability, while retaining the key interactions required for biological activity. acs.org For example, a pyridazine (B1198779) scaffold has been explored as a replacement for a urea moiety in the design of VEGFR-2 inhibitors. researchgate.net These strategies represent the cutting edge of rational drug design, enabling the exploration of vast chemical space to create optimized, novel urea-based compounds.
Table 5: Generalized Workflow for a Virtual Screening Campaign This table is interactive. Use the search bar to filter by step or description.
| Step | Description | Tools/Methods | Reference(s) |
|---|---|---|---|
| 1. Target & Ligand Preparation | Define the binding site of the protein target. Prepare a 3D structure of a known reference ligand if available. | PDB, MOE, Schrödinger Suite | biorxiv.org |
| 2. Compound Library Assembly | Collect large, diverse libraries of commercially available or virtual compounds. | ZINC Database, Enamine, ChemDiv | biorxiv.org |
| 3. Property Filtering | Remove compounds that do not possess "drug-like" properties (e.g., Lipinski's Rule of Five) or contain toxic substructures. | FAF-Drugs, OSIRIS Property Explorer | nih.govresearchgate.net |
| 4. High-Throughput Docking | Dock the filtered library of compounds into the target's active site. | AutoDock Vina, Glide, GOLD | biorxiv.orgnih.gov |
| 5. Scoring and Ranking | Rank the docked compounds based on a scoring function that estimates binding affinity. | Docking scores (e.g., kcal/mol) | biorxiv.org |
| 6. Hit Selection & Visual Inspection | Select a subset of top-ranked compounds for purchase and experimental validation. Visually inspect binding poses for sensible interactions. | PyMOL, Chimera | nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the separation and purification of 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea from reaction mixtures and for the quantification of the compound and its potential metabolites. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the predominant method for the analysis of phenylurea compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column is typically effective. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with the addition of a buffer like phosphate (B84403) to control the pH. Phenyl columns can also offer alternative selectivity for aromatic compounds due to potential π-π interactions.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. For polar urea (B33335) derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving good separation. A mixture of a polar solvent in a less polar one, such as 10-15% methanol in dichloromethane (B109758) or ethyl acetate, is often a good starting point. For highly polar ureas, more polar solvent systems like n-butanol, acetic acid, and water mixtures may be necessary.
| Technique | Stationary Phase | Typical Mobile Phase Composition |
| HPLC | C18, C8, or Phenyl Column | Acetonitrile/Water or Methanol/Water (often with a buffer) |
| TLC | Silica Gel G | Methanol/Dichloromethane, Methanol/Ethyl Acetate, or n-Butanol/Acetic Acid/Water |
Mass Spectrometry for Metabolite Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure through fragmentation analysis. Coupled with liquid chromatography (LC-MS), it is an invaluable tool for identifying metabolites and monitoring the progress of chemical reactions.
In the analysis of this compound, electrospray ionization (ESI) is a common method to generate gas-phase ions. The resulting mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the [M+2+H]⁺ peak having approximately one-third the intensity of the [M+H]⁺ peak.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide structural information. The fragmentation of this compound would likely involve the cleavage of the urea bond, which is a common fragmentation pathway for phenylurea compounds. This would result in characteristic fragment ions corresponding to the 4-chlorophenyl isocyanate radical cation and the protonated 3-aminopropan-1-ol, or related fragments. LC-MS can be effectively used to monitor the synthesis of this compound by tracking the disappearance of starting materials and the appearance of the product peak with its characteristic mass-to-charge ratio.
Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 229.07 | Primary molecular ion |
| [M+2+H]⁺ | 231.07 | Due to the ³⁷Cl isotope |
| Fragment 1 | 154.01 | Corresponding to 4-chlorophenyl isocyanate radical cation |
| Fragment 2 | 76.08 | Corresponding to protonated 3-aminopropan-1-ol |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the protons of the hydroxypropyl chain, and the NH protons of the urea group. The protons on the chlorophenyl ring would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The methylene (B1212753) protons of the propyl chain would show characteristic multiplets, with the protons adjacent to the nitrogen and oxygen atoms being shifted downfield. The NH protons would likely appear as broad signals, and their chemical shifts can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the urea group would appear at a characteristic downfield shift (around δ 155-160 ppm). The aromatic carbons would resonate in the δ 120-140 ppm region, with the carbon attached to the chlorine atom showing a specific chemical shift. The carbons of the hydroxypropyl chain would be found in the more upfield region of the spectrum.
Predicted NMR Data for this compound (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~157 |
| Aromatic CH | ~7.2-7.4 (d) | ~128 |
| Aromatic CH | ~7.1-7.3 (d) | ~120 |
| Aromatic C-Cl | - | ~125 |
| Aromatic C-N | - | ~139 |
| NH (phenyl) | ~8.5 (s) | - |
| NH (propyl) | ~6.1 (t) | - |
| CH₂-N | ~3.1 (q) | ~39 |
| CH₂-CH₂-N | ~1.6 (p) | ~33 |
| CH₂-OH | ~3.4 (t) | ~59 |
| OH | ~4.5 (t) | - |
X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-crystals
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related phenylurea derivatives reveals common structural motifs.
In the solid state, phenylurea compounds typically exhibit a planar or near-planar conformation of the urea group. A key feature of their crystal packing is the formation of extensive hydrogen bonding networks. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. In the case of this compound, the terminal hydroxyl group provides an additional site for hydrogen bonding, potentially leading to more complex and stable three-dimensional networks. nih.gov
The determination of the co-crystal structure of this compound with a target protein would be of significant interest in drug discovery research. Such a structure would reveal the precise binding mode of the ligand within the protein's active site, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonding involving the chlorine atom. This information is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective analogs. The process of obtaining such co-crystals can be achieved through co-crystallization, where the protein and ligand are crystallized together, or by soaking a pre-formed protein crystal in a solution containing the ligand. nih.govnih.gov
| Structural Feature | Expected Observation |
| Urea Group Geometry | Planar or near-planar |
| Intermolecular Interactions | Extensive N-H···O hydrogen bonding. Additional O-H···O or O-H···N hydrogen bonds involving the hydroxyl group. |
| Ligand-Protein Interactions | Hydrogen bonds with backbone or side-chain residues. Hydrophobic interactions of the phenyl ring. Potential halogen bonding from the chlorine atom. |
Exploration of Chemical Space and Analogue Discovery
Rational Design of Chemically Diverse Urea (B33335) Derivatives
Rational drug design for urea derivatives involves a property- and structure-based approach to optimize interactions with a biological target and improve physicochemical properties. nih.gov The design process for analogues of 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea would focus on modifying its distinct structural components: the 4-chlorophenyl ring, the urea linker, and the 3-hydroxypropyl chain.
Aryl Ring Modification: The 4-chlorophenyl group is a common feature in many bioactive compounds. Rational design strategies would explore the impact of substituting the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions. Moving the substituent from the para position to ortho or meta positions would also be a standard strategy to explore the spatial requirements of a target's binding pocket.
Alkyl Chain Modification: The 3-hydroxypropyl chain offers several avenues for modification. The hydroxyl group is a key hydrogen bond donor and acceptor. Its position could be altered, or it could be replaced with other functional groups like an amine, a carboxylic acid, or a small ether to probe interactions with the target protein. The length of the alkyl chain could also be varied to optimize the distance between the aryl ring and the terminal functional group.
Urea Moiety: The urea group itself is a critical pharmacophore. While often maintained for its hydrogen bonding capacity, its substitution pattern can be altered. For instance, methylation of one of the urea nitrogens could influence its hydrogen-bonding profile and conformational flexibility. The design of diaryl urea derivatives, where the alkyl chain is replaced by another aromatic system, is a common strategy to target certain enzyme families, such as protein kinases. nih.gov
High-Throughput Synthesis and Screening of Urea Compound Libraries
To rapidly explore the chemical space outlined by rational design, high-throughput synthesis (HTS) and screening methods are employed. These techniques allow for the parallel synthesis and evaluation of large numbers of compounds, accelerating the discovery of promising new analogues. nih.gov
The synthesis of urea derivatives is well-suited for library generation due to robust and high-yielding chemical reactions. acs.org A common and classical method involves the reaction of an amine with an isocyanate. nih.gov For a library based on this compound, one could start with 4-chlorophenyl isocyanate and react it with a diverse collection of amino alcohols. Alternatively, 3-aminopropanol could be reacted with a library of substituted phenyl isocyanates.
Modern synthetic methodologies aim to avoid hazardous reagents like phosgene (B1210022) for generating isocyanates. nih.gov Safer alternatives like N,N′-carbonyldiimidazole (CDI) are now widely used. nih.gov Continuous flow synthesis has also emerged as a powerful tool for creating libraries of urea compounds, offering excellent control over reaction conditions and facilitating rapid purification. researchgate.net
Once synthesized, these compound libraries are subjected to high-throughput screening, where they are tested for activity against a specific biological target. nih.gov This process can quickly identify "hits"—compounds that show desired activity. The data from HTS, combined with the rational design principles, feeds back into the design-make-test-analyze cycle of drug discovery.
Below is a table representing various synthetic approaches that can be adapted for the high-throughput synthesis of urea libraries.
| Synthesis Method | Reagents | Description | Key Advantage |
| Isocyanate Route | Amine + Isocyanate | A direct and efficient reaction forming the urea bond. Suitable for large-scale library synthesis. | High yields and simple purification. |
| Phosgene Equivalents | Amine + Triphosgene or Diphosgene | Classical method where an amine is converted to an isocyanate in situ, followed by reaction with a second amine. | Versatile for unsymmetrical ureas. |
| Safer Carbonyl Sources | Amine + N,N'-Carbonyldiimidazole (CDI) | CDI acts as a phosgene replacement, avoiding toxic byproducts. The reaction proceeds via an imidazolyl carbamate (B1207046) intermediate. | Increased safety and milder reaction conditions. nih.gov |
| Oxidative Carbonylation | Amine + Carbon Monoxide + Oxidant | A transition-metal-catalyzed reaction that forms ureas directly from amines and CO. | Avoids the need for pre-formed isocyanates. |
| Continuous Flow Synthesis | Reactants pumped through a microreactor | Allows for rapid optimization of reaction conditions, improved safety, and automated synthesis of compound libraries. | High efficiency and scalability. researchgate.net |
Bioisosteric Transformations and Scaffold Exploration
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group or a part of a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. nih.gov For urea-containing compounds, this can be a crucial tool to address potential liabilities such as poor metabolic stability or solubility while retaining or improving biological activity. nih.gov
Bioisosteres of the Urea Moiety: The urea group can be replaced by a variety of functionalities that mimic its hydrogen bonding pattern. Common bioisosteres include thioureas, squaramides, and various five-membered heterocyclic rings. For example, a 2-aminopyrimidin-4(1H)-one ring has been successfully used as a urea bioisostere, leading to compounds with better stability and permeability. nih.gov Squaramides are particularly interesting as they can form strong hydrogen bonds and are relatively easy to prepare. nih.gov
Scaffold Hopping: A more drastic approach than simple bioisosteric replacement is scaffold hopping, which aims to identify isofunctional molecules with entirely different core structures. biosynth.comsigmaaldrich.com This strategy is employed to discover novel chemical entities with significantly improved properties or to navigate around existing patents. nih.govbiosynth.com Starting from the this compound scaffold, one might use computational methods to search for new cores that can maintain the spatial arrangement of the key pharmacophoric features (the aryl ring, the hydrogen bond donors/acceptors, and the hydroxyl group). nih.gov For instance, a ring-opening strategy could transform the phenyl group into a simpler, non-aromatic substituent, or a ring-closing approach might incorporate the hydroxypropyl chain into a new heterocyclic system. nih.gov
The table below lists some common bioisosteric replacements for the urea functional group.
| Original Group | Bioisosteric Replacement | Rationale | Potential Advantage |
| Urea | Thiourea (B124793) | Replacement of oxygen with sulfur. Similar geometry and hydrogen bonding capacity. | Modulates electronic properties and lipophilicity. nih.gov |
| Urea | Squaramide | A four-membered ring that acts as a rigid scaffold with strong hydrogen bonding capabilities. | Increased potency and improved physicochemical properties. nih.gov |
| Urea | Guanidine | Contains an additional nitrogen atom, making it more basic. | Can form additional ionic interactions with the target. |
| Urea | 2-Aminopyrimidin-4(1H)-one | A heterocyclic ring system that mimics the hydrogen bond donor-acceptor pattern of urea. | Can improve metabolic stability and cell permeability. nih.gov |
| Urea | 1,2,3-Triazole | An amide bioisostere that can also serve as a replacement for the urea linkage in certain contexts. | Increased metabolic stability. nih.gov |
Through these combined strategies of rational design, high-throughput synthesis, and bioisosteric/scaffold exploration, the chemical space around this compound can be systematically and effectively explored to uncover novel compounds with valuable chemical and biological properties.
Future Research Trajectories and Translational Outlook in Chemical Biology
Emerging Biological Targets for Urea (B33335) Derivatives
The diaryl urea motif, as seen in approved drugs like Sorafenib and Lenvatinib, has a well-established history of targeting protein kinases. researchgate.netfrontiersin.org However, ongoing research is continuously identifying novel biological targets for urea-containing compounds, expanding their potential therapeutic applications. The ability of the urea functionality to engage in robust hydrogen bonding networks is key to its versatility in interacting with a wide array of protein active sites. nih.govnih.gov
Emerging areas of interest include:
Transforming Growth Factor-β Type 1 Receptor (TGFβR1): As a central node in cellular processes like growth and differentiation, TGFβR1 is implicated in the metastasis of cancers such as hepatocellular carcinoma. rsc.org Recent virtual screening efforts have successfully identified novel urea-based scaffolds as inhibitors of TGFβR1, demonstrating the potential for this class of compounds in oncology beyond traditional kinase targets. rsc.org For instance, a hit compound, Cpd272, showed moderate inhibitory activity against TGFβR1 with an IC50 value of 1.57 ± 0.33 μM. rsc.org
Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of signaling lipids and its inhibition is a promising strategy for treating conditions like hypertension and inflammation. nih.gov 1,3-disubstituted ureas have been identified as effective structural templates for sEH inhibitors, mimicking the transition state of the enzyme's catalytic reaction. nih.gov
Acid Ceramidase (aCDase): Implicated in fibrotic diseases, aCDase is another emerging target. Aryl imidazolyl ureas have been developed as potent and stable covalent inhibitors that target the active site cysteine (Cys143) of this enzyme, showing promise for treating fibrosis. acs.org
Antimicrobial Targets: The rise of multi-drug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. nih.gov Urea derivatives have shown promising activity against various bacterial and fungal strains. Notably, adamantyl urea derivatives have demonstrated significant growth inhibition against Acinetobacter baumannii, a challenging MDR pathogen. nih.gov
Table 1: Selected Emerging Biological Targets for Urea-Based Compounds
| Target Protein/Enzyme | Therapeutic Area | Example Urea Scaffold | Research Finding | Citation |
|---|---|---|---|---|
| TGFβR1 | Oncology (Hepatocellular Carcinoma) | Diaryl Urea | Identification of a hit compound (Cpd272) with an IC50 of 1.57 μM. | rsc.org |
| Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation | 1,3-Disubstituted Ureas | Urea moiety mimics the catalytic transition state, enabling potent inhibition. | nih.govnih.gov |
| Acid Ceramidase (aCDase) | Fibrotic Diseases | Aryl Imidazolyl Urea | Covalent inhibitors targeting active site cysteine show nanomolar potency. | acs.org |
| Bacterial/Fungal Proteins | Infectious Disease | Adamantyl Urea | High growth inhibition (94.5%) observed against A. baumannii. | nih.gov |
| Rho-Associated Kinase (ROCK) | Glaucoma, Cardiovascular Disease | Pyridyl Urea | Development of potent and selective inhibitors with in vivo efficacy. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Urea Compound Design
The process of discovering and optimizing new drugs is lengthy and expensive, but the integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this landscape. nih.govresearchgate.net For urea derivatives like 1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea, these computational tools offer powerful methods to accelerate development.
Predictive Modeling: AI/ML algorithms can be trained on large datasets of existing urea compounds to predict their physicochemical properties, bioactivity, and potential for off-target effects. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success. For example, models can be built to predict human intestinal absorption or other pharmacokinetic parameters before a compound is ever made. nih.gov
De Novo Design: Generative AI models, such as variational autoencoders (VAEs), can design entirely new urea-based molecules. nih.gov These models learn the underlying rules of chemical structure and can generate novel compounds tailored to bind a specific biological target with desired properties, moving beyond simple modifications of existing scaffolds. nih.govspringernature.com
High-Throughput Virtual Screening: AI can drastically speed up the screening of vast virtual libraries containing millions or even billions of compounds. nih.gov By using AI-driven docking and scoring functions, researchers can efficiently identify promising urea-containing hits for a specific target, as was done in the discovery of novel inhibitors for TGFβR1. rsc.org
Reaction Prediction: A significant challenge in drug development is determining how to synthesize a novel compound. Researchers have developed ML models trained on vast datasets of chemical reactions to predict how molecules will react, which can accelerate the design and manufacturing process for new pharmaceuticals. cam.ac.uk
Table 2: Applications of AI/ML in the Design of Urea Compounds
| AI/ML Application | Description | Potential Impact on Urea Derivatives | Citation |
|---|---|---|---|
| Property Prediction | Using algorithms (e.g., Random Forest, Deep Neural Networks) to forecast ADMET properties. | Prioritizes synthesis of compounds like this compound analogs with better drug-like properties. | nih.gov |
| De Novo Design | Employing generative models (e.g., VAEs, GANs) to create novel molecular structures. | Generates new urea scaffolds with potentially higher potency and selectivity. | nih.govspringernature.com |
| Virtual Screening | Accelerating the identification of hits from large compound libraries through intelligent filtering. | Enables rapid discovery of urea-based ligands for new and challenging biological targets. | rsc.orgnih.gov |
| Synthesis Planning | Predicting optimal chemical reaction pathways for target molecules. | Speeds up the physical creation of novel, computationally designed urea compounds. | cam.ac.uk |
Advanced Biological System Modeling for Predictive Pharmacology
To understand how a compound like this compound will function in a complex living system, researchers are turning to advanced biological systems modeling. stmjournals.comstmjournals.com These models integrate data from genomics, proteomics, and clinical studies to simulate the interaction between a drug and the body, offering a holistic view of its potential effects. stmjournals.com
This approach, known as predictive pharmacology, focuses on developing translational pharmacokinetic (PK) and pharmacodynamic (PD) models. universiteitleiden.nl These models aim to characterize the key factors influencing a drug's efficacy, including its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with the target. universiteitleiden.nl By simulating these complex interactions, researchers can predict a drug's therapeutic window and potential for adverse effects before it enters clinical trials. stmjournals.com The use of techniques like microdialysis in animal models can provide crucial data on free drug concentrations at the target site, which is essential for refining and validating these predictive models. universiteitleiden.nl The ultimate goal is to create models that can accurately translate findings from preclinical animal studies to the human clinical situation, thereby improving the success rate of drug development. stmjournals.comuniversiteitleiden.nl
Development of Chemical Probes for Target Validation
A critical step in drug discovery is target validation—confirming that modulating a specific protein or pathway will have the desired therapeutic effect. High-quality chemical probes are indispensable tools for this purpose. nih.govthermofisher.com A chemical probe is a selective small molecule used to study the function of a target protein in cellular or in vivo systems. thermofisher.com
Urea derivatives, due to their versatile binding capabilities, are well-suited for development as chemical probes. nih.gov The design of a high-quality probe based on a scaffold like this compound would require optimization to ensure:
High Potency and Selectivity: The probe must be potent against its intended target and highly selective, with minimal off-target activity, to ensure that any observed biological effect is due to the modulation of the target of interest. thermofisher.com
Cellular Activity: The probe must be able to permeate cell membranes and engage with its target in a cellular context. nih.gov
Known Mechanism of Action: The way the probe interacts with its target should be well-characterized. thermofisher.com
These probes are crucial for asking mechanistic questions about a target's role in disease. thermofisher.com Furthermore, newer modalities like PROTACs (PROteolysis TArgeting Chimeras), which induce the degradation of a target protein, represent an exciting future direction for chemical probes and therapeutics, and urea-based linkers or binders could play a role in their design. rsc.org
Synergistic Chemical Interventions and Polypharmacology Approaches
Complex diseases like cancer often involve multiple biological pathways, making it difficult to achieve a cure with a single-target drug. This has led to growing interest in synergistic interventions and polypharmacology—the concept of designing drugs to hit multiple targets simultaneously. nih.gov
The urea scaffold is a prominent feature in many multi-target kinase inhibitors. frontiersin.orgnih.gov The structural versatility of urea derivatives allows for the fine-tuning of their activity profiles to inhibit several key targets involved in a disease process. For example, the approved drug Sorafenib inhibits multiple kinases, including VEGFR and Raf kinases. nih.gov
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Apply fractional factorial designs to evaluate variables like temperature, solvent polarity, and stoichiometry .
- Computational reaction path searches : Use quantum chemical calculations (e.g., density functional theory) to predict favorable intermediates and transition states, reducing trial-and-error experimentation .
What analytical techniques are recommended for characterizing the purity and structure of this compound?
Basic
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via H and C spectra (e.g., aromatic protons at δ 7.2–7.8 ppm, urea NH signals at δ 5.5–6.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) .
Q. Advanced :
- Ion Mobility Spectrometry (IMS) : Determine collision cross-section values to study conformational stability .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Contradictions may arise from assay variability or structural analogs. Mitigation strategies:
- Comparative bioassays : Test the compound alongside structurally similar urea derivatives (e.g., 1-(3-Chlorophenyl)-3-(2-morpholin-4-yl-phenyl)urea) under identical conditions to isolate substituent effects .
- Computational docking : Use molecular dynamics simulations to evaluate binding affinity differences across biological targets (e.g., kinase vs. GPCR selectivity) .
- Meta-analysis : Aggregate data from multiple studies to identify trends in IC values or receptor modulation .
What computational approaches are effective in predicting the reactivity or stability of this urea derivative?
Q. Advanced
- Quantum Chemical Calculations :
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior .
How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?
Q. Advanced
Target Selection : Prioritize enzymes with known urea-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .
Assay Design :
- Kinetic Studies : Measure inhibition constants () via fluorometric or calorimetric assays.
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified hydroxypropyl chains to assess steric/electronic effects .
Validation : Cross-validate results with X-ray crystallography to confirm binding modes .
What methodologies are suitable for studying the compound’s metabolic stability in vitro?
Q. Advanced
- Hepatic Microsome Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to simulate Phase I metabolism .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Computational ADMET Prediction : Apply tools like SwissADME to estimate metabolic soft spots (e.g., hydroxylation of the propyl chain) .
How can structural modifications enhance the compound’s physicochemical properties for drug development?
Q. Advanced
- Bioisosteric Replacement : Substitute the hydroxypropyl group with a morpholine ring to improve solubility without compromising urea hydrogen bonding .
- Prodrug Design : Acetylate the hydroxyl group to enhance membrane permeability, with enzymatic cleavage in vivo .
- Salt Formation : Prepare hydrochloride salts to increase crystallinity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
